4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds .
Scientific Research Applications
4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is primarily used in early discovery research. Its applications span across various fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
What sets 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate apart from similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it particularly valuable in specialized research applications .
Properties
CAS No. |
769152-89-8 |
---|---|
Molecular Formula |
C25H22BrN3O5 |
Molecular Weight |
524.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H22BrN3O5/c1-3-16-4-9-20(10-5-16)28-23(30)24(31)29-27-15-18-14-19(26)8-13-22(18)34-25(32)17-6-11-21(33-2)12-7-17/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
InChI Key |
QITWMOUGUZPSFD-JFLMPSFJSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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